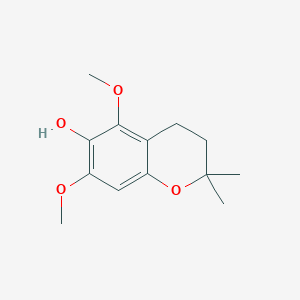![molecular formula C4H8N2 B14348455 2,6-Diazabicyclo[3.1.0]hexane CAS No. 91808-04-7](/img/structure/B14348455.png)
2,6-Diazabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diazabicyclo[310]hexane is a bicyclic organic compound that contains two nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using ruthenium (II) catalysis .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2,6-Diazabicyclo[3.1.0]hexane has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1,5-Diazabicyclo[3.1.0]hexane
- 1,6-Diazabicyclo[4.1.0]heptane
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Comparison: 2,6-Diazabicyclo[3.1.0]hexane is unique due to its specific structural arrangement and the presence of two nitrogen atoms at positions 2 and 6. This configuration imparts distinct chemical and physical properties compared to similar compounds. For instance, 1,5-Diazabicyclo[3.1.0]hexane has nitrogen atoms at positions 1 and 5, leading to different reactivity and applications .
Propriétés
Numéro CAS |
91808-04-7 |
|---|---|
Formule moléculaire |
C4H8N2 |
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
2,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-3(1)6-4/h3-6H,1-2H2 |
Clé InChI |
DUKFJMDKIQPPRN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2C1N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


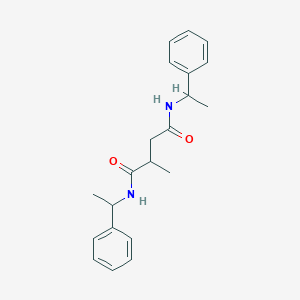


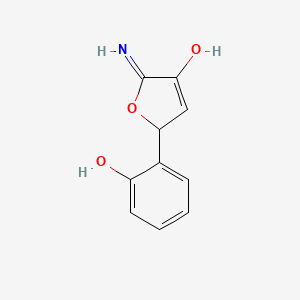
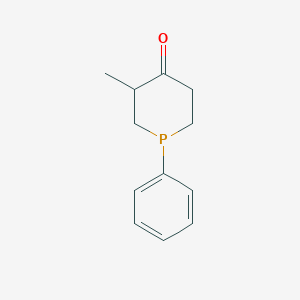

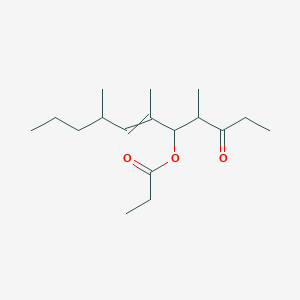

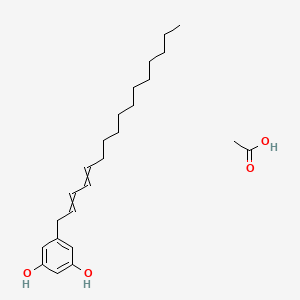
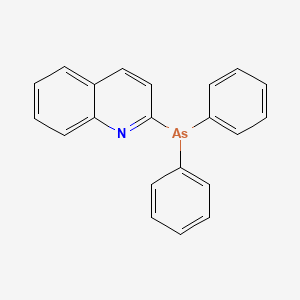
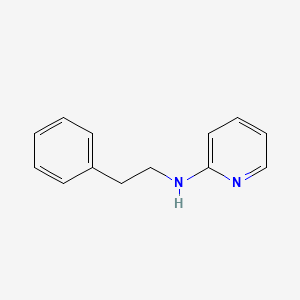
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)

